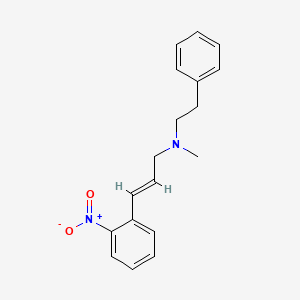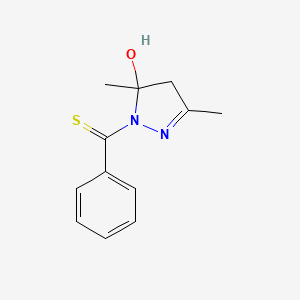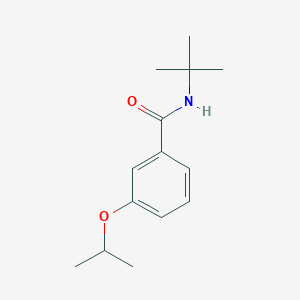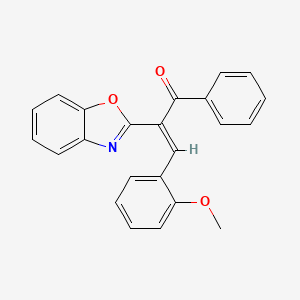
N-methyl-3-(2-nitrophenyl)-N-(2-phenylethyl)-2-propen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-(2-nitrophenyl)-N-(2-phenylethyl)-2-propen-1-amine, also known as U-47700, is a synthetic opioid drug that has gained popularity in recent years due to its potent analgesic effects. U-47700 is a highly potent and selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Aplicaciones Científicas De Investigación
N-methyl-3-(2-nitrophenyl)-N-(2-phenylethyl)-2-propen-1-amine has been used extensively in scientific research to study the mechanism of action of opioids and to develop new analgesic drugs. This compound is a highly potent and selective agonist of the μ-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain modulation and addiction.
Mecanismo De Acción
N-methyl-3-(2-nitrophenyl)-N-(2-phenylethyl)-2-propen-1-amine acts on the μ-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the μ-opioid receptor by this compound leads to the inhibition of neurotransmitter release, which results in the suppression of pain signals. This compound also activates the reward pathway in the brain, which is responsible for the euphoric effects of opioids.
Biochemical and Physiological Effects
This compound has potent analgesic effects and is several times more potent than morphine. It also produces euphoria and sedation, which makes it attractive for recreational use. However, this compound has a narrow therapeutic index, which means that the difference between the therapeutic and toxic doses is small. This compound can cause respiratory depression, which can be fatal in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-3-(2-nitrophenyl)-N-(2-phenylethyl)-2-propen-1-amine is a valuable tool for studying the mechanism of action of opioids and for developing new analgesic drugs. It is highly potent and selective for the μ-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain modulation and addiction. However, this compound has a narrow therapeutic index and can cause respiratory depression, which limits its usefulness in clinical settings.
Direcciones Futuras
There are several future directions for N-methyl-3-(2-nitrophenyl)-N-(2-phenylethyl)-2-propen-1-amine research. One area of research is to develop new analgesic drugs that are more potent and selective for the μ-opioid receptor. Another area of research is to develop drugs that are less addictive and have fewer side effects than this compound. Finally, more research is needed to understand the mechanism of action of opioids and to develop new treatments for opioid addiction.
Métodos De Síntesis
N-methyl-3-(2-nitrophenyl)-N-(2-phenylethyl)-2-propen-1-amine is synthesized from 3,4-dichloro-N-(2-(dimethylamino)ethyl)benzamide and 2-nitrobenzaldehyde using a modified Wolff-Kishner reduction. The resulting intermediate is then treated with methylamine to form this compound. The synthesis method is relatively simple and can be carried out using standard laboratory equipment and reagents.
Propiedades
IUPAC Name |
(E)-N-methyl-3-(2-nitrophenyl)-N-(2-phenylethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-19(15-13-16-8-3-2-4-9-16)14-7-11-17-10-5-6-12-18(17)20(21)22/h2-12H,13-15H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUUFCDTWBSUSW-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=CC=C1)C/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5467031.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5467043.png)

![N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea](/img/structure/B5467054.png)
![1-(4-methylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5467074.png)

![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5467082.png)
![N-(2-ethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5467087.png)
![4-({(2R,5S)-5-[(2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5467095.png)
![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5467101.png)
![methyl 2-{5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5467124.png)

![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-tert-butylbenzamide](/img/structure/B5467134.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5467150.png)